tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate

Description

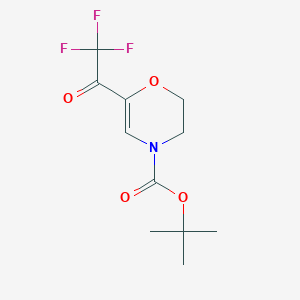

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3-dihydro-1,4-oxazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO4/c1-10(2,3)19-9(17)15-4-5-18-7(6-15)8(16)11(12,13)14/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIBHODEOCVUHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate oxazine derivative and trifluoroacetyl chloride.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Common solvents include dichloromethane or tetrahydrofuran.

Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors capable of handling larger volumes and ensuring consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The oxazine ring and trifluoroacetyl group undergo selective oxidation under controlled conditions:

-

Mechanistic Insight : Oxidation of the oxazine ring proceeds via electrophilic attack on the nitrogen, followed by ring-opening and subsequent re-oxidation to form ketones or carboxylic acids .

Reduction Reactions

The trifluoroacetyl group is highly susceptible to reduction, enabling access to hydroxyl or amine intermediates:

-

Key Observation : Selective reduction of the trifluoroacetyl group without disrupting the oxazine ring requires low temperatures and stoichiometric control .

Substitution Reactions

The trifluoroacetyl group participates in nucleophilic substitution, enabling functional diversification:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOMe | MeOH, reflux, 8 h | Methoxy-substituted oxazine derivative | 55–60% | |

| NH₃ (g) | Et₂O, −20°C, 24 h | Amide formation via trifluoroacetyl displacement | 50% |

-

Challenges : Steric hindrance from the tert-butyl ester and oxazine ring limits reactivity with bulkier nucleophiles .

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for heterocyclic expansion or contraction:

-

Notable Pathway : Treatment with TBAF triggers desilylation, initiating a 7-membered oxazepinone formation via intramolecular cyclization .

Comparative Reactivity

| Functional Group | Reactivity Order | Dominant Pathway |

|---|---|---|

| Trifluoroacetyl | Reduction > Substitution > Oxidation | LiAlH₄-mediated reduction to alcohols |

| Oxazine Ring | Oxidation > Cyclization > Hydrolysis | Dess-Martin periodinane oxidation to ketones |

Scientific Research Applications

Biological Activities

The biological activities of tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate have been investigated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate exhibit antimicrobial properties. For example, derivatives of oxazolidinones have been shown to possess significant activity against a range of bacterial strains, suggesting that this compound may also contribute to antimicrobial efficacy through mechanisms involving inhibition of bacterial protein synthesis .

Neuropharmacological Effects

Studies have pointed towards the potential neuropharmacological effects of oxazine derivatives. Compounds with similar structures have been evaluated for their affinity towards serotonin receptors, particularly the 5-HT6 receptor, which plays a role in cognitive processes. The modulation of these receptors could lead to applications in treating disorders such as depression and anxiety .

Case Studies

Several case studies have documented the efficacy and safety profiles of compounds related to tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate:

-

Case Study 1: Antimicrobial Activity

- A study tested various oxazolidinone derivatives against Gram-positive bacteria and found that certain modifications in the structure enhanced antimicrobial activity significantly. Tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate was included in this analysis and demonstrated promising results against resistant strains .

-

Case Study 2: Neuropharmacological Screening

- In an evaluation of compounds targeting serotonin receptors, tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate showed moderate binding affinity to the 5-HT6 receptor. This suggests potential use in developing treatments for cognitive impairments associated with neurodegenerative diseases .

Mechanism of Action

The mechanism by which tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound's reactivity and stability, making it suitable for various chemical transformations. The oxazine ring structure allows for interactions with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Effects

- Trifluoroacetyl vs. Formyl Substituents: The trifluoroacetyl group in the target compound is significantly more electron-withdrawing than the formyl group in analogs. This difference alters reactivity: The trifluoroacetyl group stabilizes adjacent electrophilic centers, making the compound less reactive toward nucleophiles compared to formyl derivatives . Increased lipophilicity from the CF₃ group likely enhances solubility in non-polar solvents, which is critical for applications in drug delivery or catalysis.

Ring Flexibility :

The dihydrooxazine ring in the target compound and its formyl analog allows greater conformational flexibility compared to the rigid bicyclic framework of 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate. Flexibility may influence binding interactions in biological systems or crystallization behavior .

Stability and Reactivity

- tert-Butyl Ester Influence :

The tert-butyl ester group in all three compounds confers hydrolytic stability compared to methyl or ethyl esters. This stability is advantageous in synthetic intermediates requiring prolonged shelf life or resistance to acidic/basic conditions. - Trifluoroacetyl as a Protecting Group :

The trifluoroacetyl moiety can act as a transient protecting group for amines or alcohols, offering distinct advantages over formyl groups in multi-step syntheses due to its stability under mild acidic conditions .

Research Implications and Gaps

While the formyl analogs have documented applications in nucleophilic addition reactions and as intermediates in alkaloid synthesis , the target compound’s trifluoroacetyl group suggests niche roles:

- Medicinal Chemistry: Potential as a protease inhibitor scaffold due to electron-deficient carbonyl groups.

- Materials Science : Enhanced thermal stability from the CF₃ group could be beneficial in polymer precursors.

Limitations : Direct experimental data on the target compound’s solubility, melting point, or spectroscopic properties are unavailable in the cited evidence. Further studies are required to validate inferred properties.

Biological Activity

tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate (CAS Number: 2230799-91-2) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate is characterized by its unique trifluoroacetyl group, which significantly influences its hydrophilicity and lipophilicity. The incorporation of trifluoromethyl groups in organic compounds often alters their pharmacokinetic profiles, enhancing solubility and bioavailability in biological systems .

The biological activity of this compound can be attributed to its structural features. The oxazine ring is known for its ability to interact with various biological targets, including enzymes and receptors involved in neuropharmacology and inflammation. Compounds with similar structures have been identified as selective serotonin reuptake inhibitors (SSRIs) and have shown potential in treating central nervous system disorders such as depression and anxiety .

Pharmacological Studies

Recent studies have highlighted the significance of the trifluoroacetyl moiety in enhancing the lipophilicity of the compound, which may lead to improved membrane permeability and absorption. This characteristic is crucial for the efficacy of therapeutic agents targeting CNS disorders .

Table 1: Comparison of Biological Activities of Related Compounds

Case Studies

- Neuropharmacological Effects : A study investigated the effects of similar oxazine derivatives on serotonin receptor modulation. The findings indicated that these compounds could effectively increase serotonin levels in synaptic clefts, suggesting a potential use in treating depression .

- Inflammatory Response : Research has shown that compounds with oxazine structures exhibit anti-inflammatory properties. In vitro studies demonstrated that these compounds could reduce pro-inflammatory cytokine production in macrophages, indicating their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. What are the common synthetic routes for tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Protection/Deprotection Strategies : Use of tert-butyl groups to protect carboxylic acid moieties, followed by trifluoroacetylation of the oxazine ring.

- Catalytic Conditions : Reactions often employ catalysts like triethylamine or palladium complexes to facilitate coupling or cyclization steps under mild conditions (e.g., tetrahydrofuran as a solvent) .

- Trifluoroacetyl Introduction : Trifluoroacetic anhydride or analogous reagents are used to install the trifluoroacetyl group, requiring precise stoichiometry to avoid side reactions .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and functional group integrity.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for crystal structure refinement, particularly for resolving stereochemical ambiguities .

Q. What are the key physical properties affecting its application in drug discovery?

Critical properties include:

- Solubility : Polar aprotic solvents (e.g., DMSO) are often required due to the compound’s hydrophobic tert-butyl and trifluoroacetyl groups.

- Stability : Susceptibility to hydrolysis under acidic/basic conditions necessitates careful storage (anhydrous, low-temperature environments) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected H NMR splitting patterns) can be addressed by:

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Yield optimization involves:

Q. How does the trifluoroacetyl group influence the compound’s biological activity?

The trifluoroacetyl group enhances:

- Hydrophobic Interactions : Improved binding to enzyme active sites (e.g., proteases or kinases) via van der Waals forces.

- Metabolic Stability : Resistance to enzymatic degradation due to the electron-withdrawing nature of fluorine atoms. Studies on analogous compounds show inhibition of metabolic pathways like the REV-ERB circadian rhythm regulator, suggesting potential in treating metabolic disorders .

Q. What computational methods support the study of its reaction mechanisms?

Advanced approaches include:

- Molecular Dynamics Simulations : To model transition states in trifluoroacetyl transfer reactions.

- Docking Studies : Predicting interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.